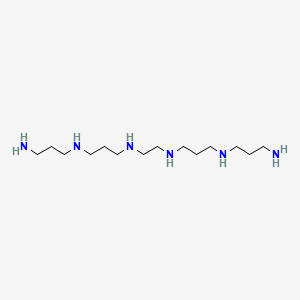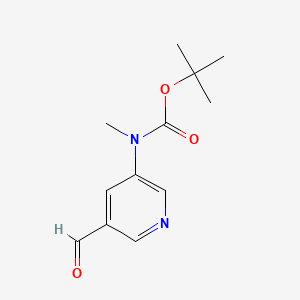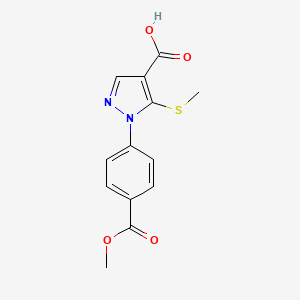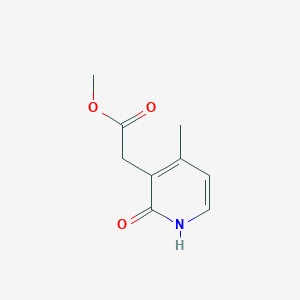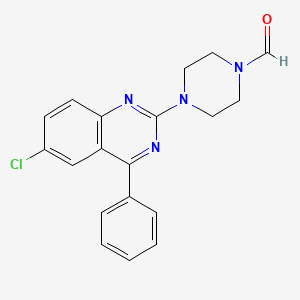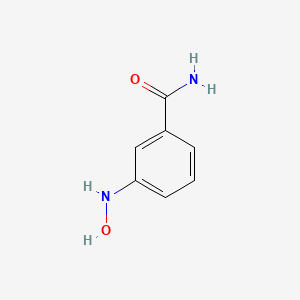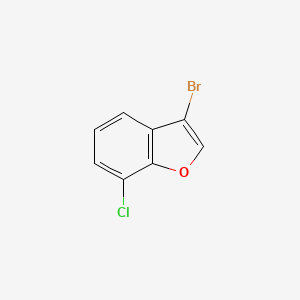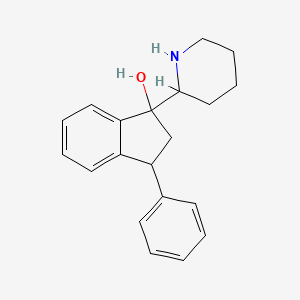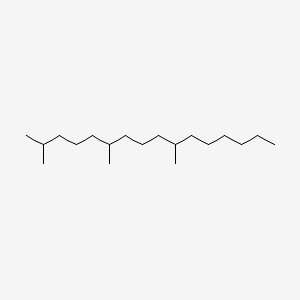
2,6,10-Trimethylhexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethylhexadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a trimethyl-substituted hexadecane. This compound is known for its unique structure, which includes three methyl groups attached to the hexadecane chain at positions 2, 6, and 10. It is often used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylhexadecane can be achieved through several methods. One common approach involves the alkylation of hexadecane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the proper substitution of methyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include the hydrogenation of precursor compounds followed by selective methylation. The reaction conditions are carefully controlled to maximize yield and purity, with temperature, pressure, and catalyst concentration being key parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10-Trimethylhexadecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common. These reactions often require light or heat to proceed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Hydrogen gas, palladium or platinum catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkanes
Aplicaciones Científicas De Investigación
2,6,10-Trimethylhexadecane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its potential effects on biological membranes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with pharmaceutical compounds.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,10-Trimethylhexadecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar regions of proteins and other biomolecules, potentially influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecane: A straight-chain alkane with the formula C16H34.
2,6-Dimethylhexadecane: A branched alkane with two methyl groups at positions 2 and 6.
2,6,10-Trimethyldodecane: A shorter chain alkane with three methyl groups at positions 2, 6, and 10.
Uniqueness
2,6,10-Trimethylhexadecane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its higher molecular weight and branching contribute to its stability and lower reactivity compared to straight-chain alkanes. This makes it particularly useful in applications requiring non-reactive and stable compounds.
Propiedades
Número CAS |
55000-52-7 |
|---|---|
Fórmula molecular |
C19H40 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
2,6,10-trimethylhexadecane |
InChI |
InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3 |
Clave InChI |
MHLZUZMLIFKALI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol](/img/structure/B13941982.png)

![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
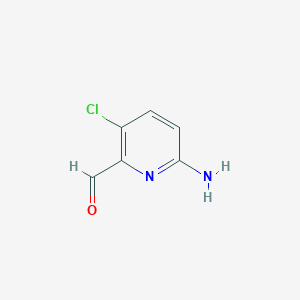
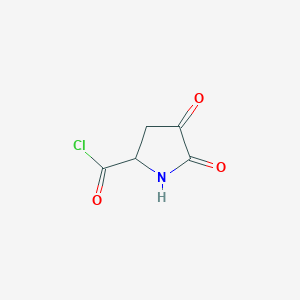
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
